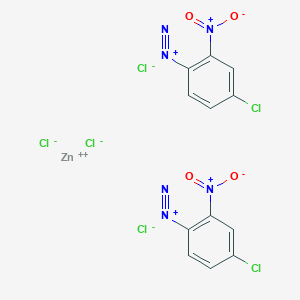

zinc;4-chloro-2-nitrobenzenediazonium;tetrachloride

Description

Properties

IUPAC Name |

zinc;4-chloro-2-nitrobenzenediazonium;tetrachloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H3ClN3O2.4ClH.Zn/c2*7-4-1-2-5(9-8)6(3-4)10(11)12;;;;;/h2*1-3H;4*1H;/q2*+1;;;;;+2/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJJAROGLQFLQR-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.C1=CC(=C(C=C1Cl)[N+](=O)[O-])[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl6N6O4Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90904285 | |

| Record name | 4-Chloro-2-nitrobenzenediazonium, chloride, zinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14263-89-9 | |

| Record name | Benzenediazonium, 4-chloro-2-nitro-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014263899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 4-chloro-2-nitro-, (T-4)-tetrachlorozincate(2-) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Chloro-2-nitrobenzenediazonium, chloride, zinc chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90904285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-nitrobenzenediazonium tetrachlorozincate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride is a compound that exhibits significant biological activity, particularly in the context of antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a zinc ion coordinated with a 4-chloro-2-nitrobenzenediazonium moiety. The diazonium group is known for its reactivity, particularly in coupling reactions, which can lead to the formation of azo compounds that possess various biological activities.

Mechanisms of Biological Activity

- Antimicrobial Properties : Research indicates that compounds containing diazonium salts can serve as effective antimicrobial agents. The presence of the nitro group in the structure enhances its reactivity and potential to disrupt microbial cell functions. A study highlighted the compound's ability to reduce volatile sulfur compounds (VSCs) produced by bacteria, suggesting its application in controlling odor-causing microorganisms .

- Reactivity and Coupling Reactions : The diazonium functionality allows for coupling with various substrates, leading to the formation of stable azo compounds that may exhibit enhanced biological activities compared to their precursors. These reactions are often utilized in synthesizing new antimicrobial agents with improved efficacy against resistant strains of bacteria .

- Zinc Ion Contribution : Zinc ions play a crucial role in biological systems, influencing enzyme activity and cellular signaling pathways. The incorporation of zinc in this compound may enhance its biological activity by facilitating interactions with biological targets or stabilizing reactive intermediates during chemical reactions .

Antimicrobial Activity

A comprehensive study investigated the antimicrobial efficacy of various diazonium salts, including those derived from 4-chloro-2-nitrobenzenediazonium. The results indicated that these compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria. Specifically, the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Studies

- Case Study on Antimicrobial Efficacy : In vitro tests revealed that zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride showed a MIC of 32 µg/mL against S. aureus, which is notably lower than traditional antibiotics like tetracycline, indicating its potential as an alternative therapeutic agent .

- Application in Odor Control : Another case study focused on the application of this compound in reducing VSCs produced by oral bacteria. The results demonstrated a significant reduction in VSC levels when treated with the compound, suggesting its utility in dental hygiene products .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 303.8 g/mol |

| Antimicrobial Activity (MIC) | 32 µg/mL against S. aureus |

| Reactivity | High (due to diazonium group) |

| Stability | Moderate (dependent on conditions) |

Scientific Research Applications

Organic Synthesis

A. Azo Coupling Reactions

Zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride serves as an effective coupling agent in the synthesis of azo compounds. Azo coupling involves the reaction of diazonium salts with activated aromatic compounds, resulting in the formation of azo dyes, which are widely used in textiles and inks. The presence of the nitro group enhances the electrophilicity of the diazonium salt, facilitating faster coupling reactions under mild conditions .

B. Synthesis of Pharmaceuticals

This compound has been utilized in synthesizing various pharmaceutical agents. For instance, it can be employed to modify existing drugs or develop new ones by introducing specific functional groups via diazo coupling reactions. The ability to create diverse derivatives makes it a valuable tool in medicinal chemistry .

Materials Science

A. Polymer Chemistry

In polymer chemistry, zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride can be used to functionalize polymers through diazotization reactions. This process allows for the introduction of reactive sites on polymer backbones, enabling further chemical modifications that can enhance properties such as solubility, thermal stability, and mechanical strength .

B. Surface Modification

The compound is also applied in surface chemistry for modifying surfaces to improve adhesion properties or to impart specific functionalities. For example, it can be used to create hydrophobic or hydrophilic surfaces depending on the desired application in coatings and adhesives .

Environmental Applications

A. Wastewater Treatment

Research has indicated that diazonium salts, including zinc; 4-chloro-2-nitrobenzenediazonium; tetrachloride, can be effective agents in wastewater treatment processes. They can facilitate the degradation of organic pollutants through advanced oxidation processes, leading to improved water quality .

B. Sensor Development

The compound's ability to undergo redox reactions makes it a candidate for developing sensors for detecting environmental pollutants. Its electrochemical properties allow for the design of sensitive detection systems that can monitor hazardous substances in real-time .

Case Studies

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a class of diazonium-zinc chloride double salts. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups (e.g., -NO₂, -Cl) increase electrophilicity, enhancing reactivity in coupling reactions .

- Electron-donating groups (e.g., -N(C₂H₅)₂, morpholine) improve thermal stability but reduce reactivity .

- Zinc chloride acts as a Lewis acid , stabilizing the diazonium ion via coordination, which prevents decomposition .

Reactivity Trends :

- Nitro-substituted derivatives exhibit faster coupling rates but shorter shelf lives compared to amino-substituted analogs .

- Chloro substituents enhance resistance to hydrolysis, making 2,5-dichloro derivatives more stable in aqueous environments .

Q & A

Q. What are the standard methodologies for synthesizing zinc complexes with 4-chloro-2-nitrobenzenediazonium salts?

- Methodological Answer : Zinc complexes with diazonium salts are typically synthesized via diazotization reactions. For example, 4-chloro-2-nitrobenzenediazonium tetrachlorozinc(2−) can be prepared by reacting 4-chloro-2-nitroaniline with nitrous acid (HNO₂) in acidic media to form the diazonium intermediate, followed by complexation with zinc chloride (ZnCl₂) under controlled temperature (0–5°C) to stabilize the reactive diazonium species . Characterization often involves elemental analysis, IR spectroscopy (to confirm N=N stretching at ~2200 cm⁻¹), and X-ray crystallography for structural validation.

Q. How can researchers ensure the stability of 4-chloro-2-nitrobenzenediazonium salts during experimental workflows?

- Methodological Answer : Diazonium salts are thermally and photolytically unstable. To mitigate decomposition:

- Store solutions at 0–5°C in dark conditions.

- Use anhydrous solvents (e.g., dry acetonitrile) to prevent hydrolysis.

- Stabilize the salt by complexation with zinc tetrachloride (ZnCl₄²⁻), which reduces reactivity via electron withdrawal .

- Monitor decomposition kinetics using UV-Vis spectroscopy (absorption peaks at ~300–400 nm for diazonium species) .

Q. What analytical techniques are recommended for characterizing tetrachloride derivatives in zinc complexes?

- Methodological Answer :

- Elemental Analysis : Quantify Zn, Cl, and N content to confirm stoichiometry.

- IR Spectroscopy : Identify Zn-Cl vibrational modes (350–400 cm⁻¹) and diazonium N=N stretches .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and ligand loss patterns.

- X-ray Diffraction (XRD) : Resolve crystal structures, particularly for tetrachlorozinc(2−) anions .

Advanced Research Questions

Q. How can reaction mechanisms involving 4-chloro-2-nitrobenzenediazonium salts and zinc be elucidated under varying pH conditions?

- Methodological Answer :

- pH-Dependent Studies : Conduct kinetic experiments at pH 1–3 (acidic) and pH 7–9 (basic) to track intermediate formation. Use stopped-flow spectroscopy to capture transient species.

- Computational Modeling : Employ density functional theory (DFT) to simulate reaction pathways, focusing on electron transfer between Zn²⁺ and diazonium groups. Compare simulated IR/Raman spectra with experimental data .

- Isotopic Labeling : Use ¹⁵N-labeled diazonium salts to trace nitrogen migration during decomposition .

Q. What strategies resolve contradictions in thermodynamic data for zinc tetrachloride complexes across literature sources?

- Methodological Answer :

- Critical Data Review : Cross-reference datasets from authoritative sources (e.g., NIST Chemistry WebBook for ΔHf° and S° values) .

- Standardization : Replicate experiments under identical conditions (solvent purity, temperature control ±0.1°C).

- Error Analysis : Quantify uncertainties in calorimetric measurements (e.g., via bomb calorimetry) and compare with computational predictions (COSMO-RS models) .

Q. How can computational tools optimize the design of zinc-diazonium catalysts for selective organic transformations?

- Methodological Answer :

- Reaction Path Screening : Use quantum mechanics/molecular mechanics (QM/MM) to model catalytic cycles, focusing on transition states involving ZnCl₄²⁻ as a Lewis acid.

- Machine Learning : Train models on existing kinetic data to predict optimal reaction conditions (e.g., solvent polarity, Zn²⁺ concentration) .

- High-Throughput Experimentation : Validate computational predictions via automated screening of 96-well plates with varying substrates and catalysts .

Q. What experimental designs mitigate interference from chlorinated byproducts in studies of zinc tetrachloride reactivity?

- Methodological Answer :

- Byproduct Trapping : Introduce scavengers like silver nitrate (AgNO₃) to precipitate free Cl⁻ ions, minimizing side reactions.

- Chromatographic Separation : Use reverse-phase HPLC with UV detection (λ = 254 nm) to isolate and quantify chlorinated intermediates .

- In Situ Monitoring : Employ Raman spectroscopy to track Cl⁻ release in real-time during zinc complex decomposition .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported stability constants (log β) for zinc-diazonium complexes?

- Methodological Answer :

- Source Evaluation : Prioritize data from peer-reviewed journals over vendor-supplied datasheets. For example, compare stability constants reported in The Journal of Organic Chemistry with NIST datasets .

- Ionic Strength Adjustment : Recalculate log β values using the Davies equation to account for variations in electrolyte concentrations across studies.

- Meta-Analysis : Apply statistical tools (e.g., Cochran’s Q test) to assess heterogeneity in literature data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.